3-Ethoxyphenethylamine is an organic compound belonging to the phenethylamine class, characterized by the presence of an ethoxy group attached to the phenethylamine structure. This compound is of interest in various fields, including medicinal chemistry and neuropharmacology, due to its potential interactions with neurotransmitter systems.
In terms of chemical classification, 3-Ethoxyphenethylamine is categorized as a substituted phenethylamine. It shares structural similarities with other compounds in this class, which are often studied for their psychoactive properties and potential therapeutic applications.
The synthesis of 3-Ethoxyphenethylamine can be accomplished through several methods:
The molecular formula of 3-Ethoxyphenethylamine is . The structure features a phenethylamine backbone with an ethoxy group (-OCH2CH3) attached to the aromatic ring.
3-Ethoxyphenethylamine participates in various chemical reactions:
The mechanism by which 3-Ethoxyphenethylamine exerts its effects involves interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Its structure allows it to mimic natural neurotransmitters, potentially influencing mood and behavior.
Research indicates that compounds within this class may exhibit varying affinities for serotonin receptors, which are crucial in modulating mood and anxiety responses .
The systematic investigation of phenethylamine derivatives represents a cornerstone in neuropsychopharmacology, with 3-ethoxyphenethylamine (escaline) emerging as a significant synthetic analog. First synthesized in 1954 by Benington and colleagues, escaline was part of pioneering efforts to expand the chemical space around mescaline—the prototypical psychedelic phenethylamine isolated from peyote cactus [1] [8]. This foundational work established scalable synthetic routes for 4-substituted-3,5-dimethoxyphenethylamines, enabling rigorous structure-activity relationship (SAR) studies.
The compound’s pharmacological relevance was cemented through the independent work of David E. Nichols and Alexander Shulgin in the 1970s–1990s. Nichols’ laboratory re-examined escaline within a series of mescaline analogs, employing receptor binding assays to quantify its interactions with serotonin receptors [1] [10]. Concurrently, Shulgin documented escaline’s psychoactive properties in PiHKAL, characterizing it as a "research chemical" with distinct perceptual effects [1]. This dual approach—combining receptor-level analysis with phenomenological observation—established escaline as a critical tool for probing the neurochemical basis of psychedelic experiences.
Table 1: Historical Milestones in Escaline Research
Year | Event | Significance |
---|---|---|
1954 | Synthesis by Benington et al. | First chemical characterization of escaline |
1977 | Receptor profiling by Nichols' lab | Identified 5-HT₂ₐ binding affinity |
1991 | Psychoactive documentation in PiHKAL | Described qualitative effects and human potency |
2020s | Receptor interaction studies (e.g., Kolaczynska et al.) | Elucidated functional selectivity at serotonin receptors |
Escaline (C₁₂H₁₉NO₃) belongs to the scaline subclass of phenethylamines, defined by a 3,5-dimethoxy-4-alkoxy substitution pattern on the aromatic ring. Its core structure comprises:
This molecular architecture places escaline within the broader class of substituted mescaline analogs, where it functions as the 4-ethoxy analog of mescaline (3,4,5-trimethoxyphenethylamine). The ethoxy group’s steric and electronic properties differentiate escaline from closely related scalines:
Receptor binding studies reveal that extending the 4-alkoxy chain enhances affinity at serotonin receptors. Escaline exhibits 5–63-fold higher 5-HT₂ₐ binding affinity (Kᵢ ≈ 150–1,200 nM) than mescaline (Kᵢ ≈ 9,400 nM), attributable to increased lipophilicity and optimized van der Waals interactions within the receptor pocket [3] [10]. Fluorination of the ethoxy group further amplifies this effect, as observed in 4-fluoromescaline (Kᵢ ≈ 220 nM) [6].
Table 2: Structural and Receptor Affinity Relationships Among Select Scalines
Compound | 4-Substituent | 5-HT₂ₐ Kᵢ (nM) | Relative Potency vs. Mescaline |
---|---|---|---|
Mescaline | -OCH₃ | ~9,400 | 1.0× |
Escaline | -OCH₂CH₃ | 150–1,200 | 5–63× |
Proscaline | -OCH₂CH₂CH₃ | 90–800 | 12–104× |
4-Fluoromescaline | -OCH₂F | ~220 | ~43× |
The systematic IUPAC name for escaline is 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine, with CAS registry numbers 39201-82-6 (freebase) and 3166-82-3 (hydrochloride) [1] [10]. It shares its molecular formula (C₁₂H₁₉NO₃) with several positional isomers, creating a complex landscape of isomeric phenethylamines:
Crucially, escaline and TMA exhibit divergent pharmacological profiles despite their identical mass. TMA acts as a low-potency 5-HT₂ₐ partial agonist (EC₅₀ ≈ 1,700 nM; Eₘₐₓ ≈ 40%) with minimal serotonin-releasing activity [2] [11]. In contrast, escaline demonstrates higher 5-HT₂ₐ efficacy (>80% Eₘₐₓ) and potency (EC₅₀ ≈ 350 nM), underscoring how positional isomerism dramatically alters biological activity [3] [10]. Regulatory frameworks reflect these differences: Escaline is a Schedule I controlled substance in the U.S. as a "positional isomer of TMA," while Sweden explicitly lists it as a controlled narcotic [1] [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0